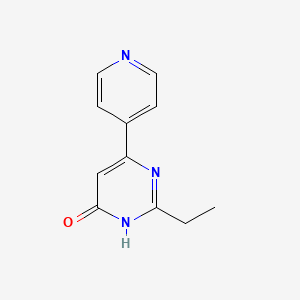

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one

Description

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidin-4(1H)-one core substituted with an ethyl group at position 2 and a pyridin-4-yl group at position 4.

Properties

Molecular Formula |

C11H11N3O |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

2-ethyl-4-pyridin-4-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c1-2-10-13-9(7-11(15)14-10)8-3-5-12-6-4-8/h3-7H,2H2,1H3,(H,13,14,15) |

InChI Key |

XIEXJZXYMZOSGS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC(=CC(=O)N1)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation of Ethyl 2-Cyano-2-(pyridin-4-yl)acetate Intermediate

A crucial intermediate in the synthesis is ethyl 2-cyano-2-(pyridin-4-yl)acetate, prepared by reacting 4-chloropyridine hydrochloride with ethyl cyanoacetate derivatives. The reaction is typically conducted at 60–90 °C for 120–180 minutes, monitored by thin-layer chromatography (TLC) for completion. The product is extracted using ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the intermediate as an oily matter with high purity confirmed by ^1H NMR spectroscopy.

Table 1: Representative Reaction Conditions and Yields for Ethyl 2-Cyano-2-(pyridin-4-yl)acetate

| Embodiment | Starting Material (g) | Temperature (°C) | Reaction Time (min) | Yield (%) | ^1H NMR (CDCl3, δ ppm) |

|---|---|---|---|---|---|

| 1 | 56 | 60 | 170 | 87.5 | 4.136 (s, 2H), 7.086–7.101 (d, 2H), 8.257–8.396 (d, 2H) |

| 2 | 84 | 80 | 160 | 89.8 | Same as above |

| 3 | 70 | 60 | 140 | 86.4 | Same as above |

| 4 | 105 | 90 | 120 | 85.9 | Same as above |

These conditions demonstrate reproducibility and high yields across a range of temperatures and reaction times.

Synthesis of Pyrimidin-4(1H)-one Derivatives

Pyrimidinone derivatives are synthesized by condensation of 2-thiouracil or related thiopyrimidine compounds with amines such as morpholine, N-methylpiperazine, or piperidine in ethanol under reflux conditions (8–10 hours). The reaction progress is monitored by TLC. The resulting 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives are isolated by filtration and recrystallization.

Functionalization via Phenacyl Bromide Derivatives

The 2-thioxo-pyrimidinone derivatives react with phenacyl bromide or its substituted analogs (4-methyl, 4-nitro) in the presence of sodium ethoxide in ethanol under reflux (5–6 hours). This step introduces various substituents on the pyrimidinone ring, yielding sulfanyl pyrimidin-4(3H)-one derivatives. The products are purified by neutralization, filtration, washing, and recrystallization.

Synthesis of 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one

While direct synthesis of this compound is less frequently detailed, analogous compounds have been prepared via Kröhnke-type reactions involving ethyl picolinate and acetone in the presence of bases such as sodium hydride. Optimization of molar ratios and reaction temperature is critical to maximize yield and control substitution patterns on the pyrimidinone ring.

- The reaction temperature range of 60–90 °C and reaction times between 120–180 minutes optimize the formation of key intermediates with yields consistently above 85%.

- Use of anhydrous sodium sulfate as drying agent and ethyl acetate for extraction ensures high purity of intermediates.

- The choice of amines and phenacyl bromide derivatives allows structural diversification of pyrimidinone derivatives, impacting biological activity profiles.

- Heterogeneous catalysts such as silica sulfuric acid and CuY-zeolite have been employed in related pyrimidine syntheses to improve yields and reduce reaction times.

- Kröhnke-type ring formation methods provide a versatile approach to pyrimidinone derivatives bearing pyridinyl substituents, with careful control of reagent ratios and nitrogen sources.

| Step | Reagents/Conditions | Key Parameters | Yield Range (%) | Notes |

|---|---|---|---|---|

| Ethyl 2-cyano-2-(pyridin-4-yl)acetate synthesis | 4-chloropyridine hydrochloride, ethyl cyanoacetate, 60–90 °C, 120–180 min | Temperature, reaction time | 78–90 | TLC monitoring, extraction with EA, drying with Na2SO4 |

| Pyrimidinone core formation | 2-thiouracil + amines (morpholine, piperazine), reflux in ethanol 8–10 h | Reflux time | Not specified | Purification by recrystallization |

| Functionalization with phenacyl bromide derivatives | Sodium ethoxide in ethanol, reflux 5–6 h | Reflux time | 67–77 | Structural diversification |

| Kröhnke-type ring synthesis | Ethyl picolinate, acetone, sodium hydride, nitrogen source | Molar ratios, temperature | Not specified | Ring formation step for pyrimidinone |

The preparation of this compound involves multi-step synthetic routes starting from pyridinyl precursors and β-ketoester derivatives. Optimization of reaction conditions such as temperature, reaction time, and reagent ratios is essential for high yield and purity. The use of conventional and heterogeneous catalysts can further enhance efficiency. The described methods provide a robust framework for synthesizing this compound and related derivatives for further biological or material science applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound featuring pyrimidine and pyridine moieties, with a molecular weight of approximately 215.25 g/mol. It is characterized by an ethyl group at the 2-position and a pyridin-4-yl substituent at the 6-position of the pyrimidine ring, making it structurally unique. The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Potential Applications

- Medicinal Chemistry Due to its biological activity, this compound has potential applications in medicinal chemistry. It may serve as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors involved in various diseases.

- Agrochemicals Its unique structure could be explored for use in agrochemicals or as a building block for synthesizing more complex organic molecules.

Biological Activity

This compound is believed to act as an inhibitor of specific enzymes or receptors, potentially disrupting normal cellular functions. The compound's structure allows it to mimic natural substrates, facilitating its binding to active sites and interference with enzyme activities. Such interactions may lead to therapeutic effects in treating diseases where these enzymes are implicated.

Studies on the interactions of this compound with biological targets have indicated that it may bind selectively to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. Such studies are crucial for understanding the compound's mechanism of action and its therapeutic potential.

Structural Similarities

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one | Lacks the ethyl group | May alter biological activity and binding properties |

| 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks the methyl group on the pyridine ring | Influences chemical reactivity and interactions |

| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks the ethyl group on the pyrimidine ring | Could change pharmacological profile |

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparative Data Tables

Table 1. Physicochemical Properties of Selected Analogs

Biological Activity

2-Ethyl-6-(pyridin-4-yl)pyrimidin-4(1H)-one is a heterocyclic organic compound notable for its unique structural features, including an ethyl group at the 2-position and a pyridin-4-yl substituent at the 6-position of the pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme or receptor inhibitor.

The molecular formula of this compound is with a molecular weight of approximately 215.25 g/mol. The presence of both pyrimidine and pyridine moieties contributes to its reactivity and biological activity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to mimic natural substrates, facilitating binding to active sites on enzymes or receptors. This interaction may disrupt normal cellular functions, leading to therapeutic effects in diseases where these enzymes are implicated.

Potential Targets

Research indicates that this compound may selectively bind to specific enzymes or receptors, inhibiting their activity. This selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy.

Biological Activity Studies

Various studies have explored the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

In a recent study examining monomeric alkaloids, compounds structurally related to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, with notable effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies

- Antifungal Activity : A study reported that derivatives of pyrimidine compounds showed varying degrees of antifungal activity. The introduction of electron-donating groups enhanced the antibacterial properties, suggesting that similar modifications could be beneficial for enhancing the biological profile of this compound .

- Cancer Research : Preliminary research indicates that compounds with similar structures have been tested in cancer models, showcasing potential cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases that are crucial for tumor growth and survival .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(6-Methylpyridin-2-yl)pyrimidin-4(1H)-one | Lacks the ethyl group | May alter biological activity and binding properties |

| 6-Ethyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks the methyl group on the pyridine ring | Influences chemical reactivity and interactions |

| 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one | Lacks the ethyl group on the pyrimidine ring | Could change pharmacological profile |

The unique combination of functional groups in this compound enhances its lipophilicity and binding interactions compared to these analogs, potentially leading to improved biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.